molecular formula C12H23N3O B14779547 2-Amino-N-cyclopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide

2-Amino-N-cyclopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide

Cat. No.: B14779547
M. Wt: 225.33 g/mol
InChI Key: HNGGYBXVWVGZEZ-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide is a synthetic compound with potential applications in various scientific fields. Its unique structure, featuring a cyclopropyl group and a piperidine ring, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-Amino-N-cyclopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through the reaction of a suitable precursor with a cyclopropylating agent.

    Introduction of the piperidine ring: This step involves the formation of the piperidine ring through cyclization reactions.

    Amidation: The final step involves the formation of the amide bond between the amino group and the propanamide moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-Amino-N-cyclopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-N-cyclopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-Amino-N-cyclopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide can be compared with similar compounds such as:

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

2-amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl)propanamide

InChI

InChI=1S/C12H23N3O/c1-9(13)12(16)15(10-5-6-10)11-4-3-7-14(2)8-11/h9-11H,3-8,13H2,1-2H3

InChI Key

HNGGYBXVWVGZEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C1CC1)C2CCCN(C2)C)N

Origin of Product

United States

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